An In-depth Technical Guide to the Classification of Enterocins
An In-depth Technical Guide to the Classification of Enterocins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterocins are a diverse group of bacteriocins, which are ribosomally synthesized antimicrobial peptides produced by bacteria of the genus Enterococcus. These peptides have garnered significant interest in the fields of food preservation and clinical therapeutics due to their potent activity against various foodborne pathogens and antibiotic-resistant bacteria. This guide provides a comprehensive overview of the classification of enterocins, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological and experimental processes.
Classification of Enterocins
Enterocins are primarily classified into three or four main classes based on their structural characteristics, molecular weight, and post-translational modifications. This classification system provides a framework for understanding their diverse modes of action and potential applications.[1][2][3]
Class I: Lantibiotics
Class I enterocins are small, thermostable peptides (<10 kDa) that undergo extensive post-translational modifications.[2] A key feature of this class is the presence of unusual amino acids like lanthionine and β-methyllanthionine, which form intramolecular ring structures.[4]
-
Subclass Ia (Lanthipeptides): This subclass includes cytolysin, a two-peptide bacteriocin produced by E. faecalis. Cytolysin is notable for its hemolytic activity against eukaryotic cells as well as its antibacterial properties.[1][2]
-
Subclass Ib (Circular Bacteriocins): Enterocin AS-48 is a well-characterized example of a circular bacteriocin. Its N- and C-termini are linked by a peptide bond, forming a cyclic structure.[2][5] This circularization contributes to its high stability against heat and extreme pH.[6]
Class II: Small, Non-Lantibiotic, Heat-Stable Peptides
Class II enterocins are small (<10 kDa), heat-stable peptides that do not undergo extensive post-translational modification beyond the cleavage of a leader peptide.[1][7] This is the largest and most studied class of enterocins.[8]
-
Subclass IIa (Pediocin-like Enterocins): These peptides are characterized by a conserved N-terminal sequence motif, YGNGV.[3] They exhibit potent anti-listerial activity.[9] Enterocins A and P are prominent members of this subclass.[1][10]
-
Subclass IIb (Two-Peptide Enterocins): The antimicrobial activity of this subclass requires the complementary action of two distinct peptides.[11] Enterocin L50, composed of EntL50A and EntL50B, is a prime example. While each peptide has some activity, their synergistic effect is significantly greater.[12]
-
Subclass IIc (Other Linear, Non-pediocin-type Enterocins): This group includes other linear enterocins that do not fit into the above categories.[1]
Class III: Large Proteins
Class III enterocins are large, heat-labile proteins with molecular weights typically greater than 10 kDa.[2] They often exhibit a bacteriolytic mode of action by degrading the cell wall of target bacteria. Enterolysin A, with a molecular weight of approximately 34.5 kDa, is a representative of this class.[2]
Quantitative Data of Representative Enterocins
The following table summarizes key quantitative data for a selection of well-characterized enterocins.
| Class | Subclass | Enterocin | Producing Strain | Molecular Weight (Da) | Number of Amino Acids |
| Class I | Ib | Enterocin AS-48 | Enterococcus faecalis | 7,148 | 70 |
| Class II | IIa | Enterocin A | Enterococcus faecium | 4,829 | 47 |
| Class II | IIa | Enterocin P | Enterococcus faecium | 4,493 | 44 |
| Class II | IIb | Enterocin L50A | Enterococcus faecium | 4,842 | 44 |
| Class II | IIb | Enterocin L50B | Enterococcus faecium | 4,745 | 43 |
| Class II | IId | Enterocin B | Enterococcus faecium | 5,500 | 51 |
| Class III | N/A | Enterolysin A | Enterococcus faecalis | 34,501 | 316 |
Experimental Protocols
Purification of Enterocins
This protocol describes a general workflow for the purification of enterocins from a bacterial culture.
a. Ammonium Sulfate Precipitation:
-
Grow the enterocin-producing strain in an appropriate broth medium (e.g., MRS broth) to the stationary phase.
-
Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.
-
Collect the supernatant and slowly add ammonium sulfate to a final saturation of 40-60% (w/v) while stirring at 4°C.
-
Continue stirring for at least 4 hours or overnight at 4°C to allow for protein precipitation.
-
Centrifuge at 12,000 x g for 30 minutes at 4°C to collect the precipitate.
-
Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 25 mM sodium phosphate buffer, pH 7.0).
b. Chromatographic Separation:
-
Cation Exchange Chromatography:
-
Load the resuspended precipitate onto a cation exchange column (e.g., CM-Sepharose) pre-equilibrated with the starting buffer.
-
Wash the column with the starting buffer to remove unbound proteins.
-
Elute the bound enterocin using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer).
-
Collect fractions and test for antimicrobial activity.
-
-
Hydrophobic Interaction Chromatography:
-
Pool the active fractions from the previous step and adjust the salt concentration to a high level (e.g., 1 M ammonium sulfate).
-
Load the sample onto a hydrophobic interaction column (e.g., Phenyl-Sepharose) pre-equilibrated with a high-salt buffer.
-
Elute the enterocin using a decreasing salt gradient.
-
Collect fractions and test for activity.
-
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
For final polishing, subject the active fractions to RP-HPLC on a C8 or C18 column.
-
Elute using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing 0.1% trifluoroacetic acid.
-
Monitor the eluate at 220 nm and 280 nm and collect the peaks corresponding to the active enterocin.
-
Antimicrobial Activity Assay (Agar Well Diffusion Method)
This method is used to determine the antimicrobial activity of enterocin preparations.
-
Prepare an overnight culture of the indicator strain in a suitable broth medium.
-
Inoculate a molten soft agar medium (e.g., BHI with 0.75% agar) with the indicator strain culture (1% v/v).
-
Pour the seeded soft agar onto a pre-poured plate of the corresponding solid agar medium.
-
Once the overlay has solidified, create wells (6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.
-
Add a known volume (e.g., 50-100 µL) of the enterocin sample (crude supernatant, purified fraction, etc.) into each well.
-
Incubate the plates under appropriate conditions for the indicator strain (e.g., 37°C for 24 hours).
-
Measure the diameter of the clear zone of inhibition around each well. The activity is often expressed in Arbitrary Units (AU/mL), which is the reciprocal of the highest dilution showing a clear zone of inhibition.
Signaling Pathways and Experimental Workflows
Biosynthesis and Regulation of Class II Enterocins
The production of many Class II enterocins is regulated by a three-component signal transduction system. This system allows the bacteria to sense their population density and induce bacteriocin production in a process known as quorum sensing.[9][13]
Caption: Biosynthesis and regulation of Class II enterocins.
Experimental Workflow for Enterocin Discovery and Characterization
The following diagram outlines a typical workflow for the discovery and characterization of novel enterocins from bacterial isolates.
Caption: Workflow for enterocin discovery and characterization.
References
- 1. Biochemical and genetic characterization of enterocin A from Enterococcus faecium, a new antilisterial bacteriocin in the pediocin family of bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel antimicrobial peptide discovery using machine learning and biophysical selection of minimal bacteriocin domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and Application of Enterocin RM6, a Bacteriocin from Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Exported Inducer Peptide Regulates Bacteriocin Production in Enterococcus faecium CTC492 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical and genetic characterization of enterocin P, a novel sec-dependent bacteriocin from Enterococcus faecium P13 with a broad antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enterocin - Wikipedia [en.wikipedia.org]
- 12. Enterococcal Bacteriocins and Antimicrobial Proteins that Contribute to Niche Control - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Characterization and heterologous expression of the genes encoding enterocin a production, immunity, and regulation in Enterococcus faecium DPC1146 - PubMed [pubmed.ncbi.nlm.nih.gov]
